molecular formula C15H14N2O6S B14483621 Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- CAS No. 65369-95-1

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-

Cat. No.: B14483621
CAS No.: 65369-95-1
M. Wt: 350.3 g/mol
InChI Key: QJFXNNDXHRPNFO-UHFFFAOYSA-N
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Description

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- is a nitro-substituted benzamide derivative characterized by a 4-nitrobenzamide core and a 3-[(2-hydroxyethyl)sulfonyl]phenyl substituent. This compound is structurally positioned as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and nitro functionalities .

Properties

CAS No.

65369-95-1

Molecular Formula

C15H14N2O6S

Molecular Weight

350.3 g/mol

IUPAC Name

N-[3-(2-hydroxyethylsulfonyl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O6S/c18-8-9-24(22,23)14-3-1-2-12(10-14)16-15(19)11-4-6-13(7-5-11)17(20)21/h1-7,10,18H,8-9H2,(H,16,19)

InChI Key

QJFXNNDXHRPNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Aqueous-Phase Synthesis via Schotten-Baumann Reaction

The Schotten-Baumann reaction, adapted for water-based systems, offers a robust pathway for synthesizing nitro-substituted benzamides. In this method, 4-nitrobenzoyl chloride reacts with 3-[(2-hydroxyethyl)sulfonyl]aniline in an alkaline aqueous medium. The process involves:

  • Alkaline Environment : Sodium hydroxide (1.5–3.0 molar equivalents) maintains a pH >12, facilitating deprotonation of the amine and accelerating nucleophilic attack on the acyl chloride.
  • Temperature Control : Ice bath cooling (≤10°C) minimizes hydrolysis of the acyl chloride, while post-reaction stirring at room temperature ensures complete conversion.

Table 1: Optimized Conditions for Aqueous-Phase Synthesis

Parameter Optimal Range Impact on Yield
NaOH Equivalents 1.5–2.0 Maximizes amine activation
Reaction Temperature 0–10°C (initial), 25°C (final) Reduces side reactions
Stoichiometry (Acyl Chloride:Amine) 1.1:1 Compensates for chloride hydrolysis
Purification Vacuum filtration, 70–80°C drying Achieves >98% purity

This method avoids organic solvents, simplifying purification and reducing environmental impact. However, the nitro group’s electron-withdrawing nature necessitates precise stoichiometry to prevent incomplete coupling.

One-Step Carboxylic Acid Ammonolysis

Direct Amidation of 4-Nitrobenzoic Acid

Recent advancements enable direct conversion of carboxylic acids to amides using gaseous ammonia, bypassing intermediate ester or acyl chloride formation. For Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-, this involves:

  • Reactor Setup : A three-necked flask charged with 4-nitrobenzoic acid (1.0 eq), benzonitrile solvent, and ammonia gas (99% purity) introduced at 150–155°C.
  • Kinetic Considerations : Extended reaction times (6–8 hours) counteract the nitro group’s deactivating effect, achieving 72–78% yield.

Critical Challenges :

  • Solvent Selection : Benzonitrile’s high boiling point (191°C) suits the reaction but complicates post-synthesis removal.
  • Byproduct Formation : Nitro group reduction under prolonged heating may generate undesired amino derivatives, necessitating rigorous HPLC monitoring.

Catalytic Hydrogenation of Nitro Precursors

Nitro-to-Amino Reduction Followed by Oxidation

A two-step approach first reduces the nitro group to an amine, followed by controlled oxidation to stabilize the sulfonyl moiety:

  • Reduction :

    • Catalytic hydrogenation of 4-nitrobenzamide derivatives using Raney Ni (5–10 wt%) in methanol/THF (1:1) at 60–80°C.
    • Achieves 85–90% conversion to the intermediate amine.
  • Oxidation :

    • Treating the amine with hydrogen peroxide (30%) in acetic acid at 50°C oxidizes the sulfide to sulfonyl, yielding the target compound.

Table 2: Hydrogenation-Oxidation Performance Metrics

Step Catalyst Loading Solvent Yield Purity (HPLC)
Reduction 5% Raney Ni MeOH/THF (1:1) 85% 92%
Oxidation H2O2 (2.5 eq) AcOH/H2O (3:1) 89% 94%

This route’s modularity allows independent optimization of each step but introduces complexity in intermediate isolation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Transitioning batch processes to continuous flow systems enhances reproducibility for large-scale synthesis:

  • Microreactor Advantages :

    • Precise temperature control (±1°C) minimizes nitro group degradation.
    • In-line IR spectroscopy enables real-time monitoring of acyl chloride consumption.
  • Economic Analysis :

    • Capital costs for flow systems are offset by 30–40% reductions in solvent use and 20% higher throughput compared to batch reactors.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a sulfone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Scientific Research Applications of Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- is a chemical compound with the molecular formula C15H14N2O6SC_{15}H_{14}N_{2}O_{6}S and a molecular weight of 350.351 . It has a LogP value of 0.904 and is characterized by the InChI Key QJFXNNDXHRPNFO-UHFFFAOYSA-N .

HPLC Separation

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . Columns with smaller 3 µm particles are available for fast UPLC applications . This HPLC method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Application Column

  • Newcrom R1: A reverse-phase column with low silanol activity . The Newcrom family includes mixed-mode columns (Newcrom A, AH, B, and BH) with either positive or negative ion-pairing groups attached to short (25 Å) or long (100 Å) ligand chains .

Related Benzamide Derivatives

Mechanism of Action

The mechanism of action of Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group and the sulfonyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and selected analogues:

Compound Name (CAS) Substituents Molecular Weight Key Functional Groups Solubility Inference
Target Compound N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- ~365.4 g/mol* Nitro, hydroxyethyl sulfonyl Moderate (polar groups)
4-Chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-3-nitrobenzamide (867311-67-9) 3-nitro, 4-chloro, methyl(phenyl)sulfamoyl ~434.9 g/mol Chloro, nitro, sulfamoyl Low (bulky substituents)
Benzamide,N-[3-methyl-2,2-bis(1-methylethyl)butyl]-4-nitro- (7495-53-6) 4-nitro, branched alkyl chain ~335.4 g/mol Nitro, bulky alkyl Very low (high lipophilicity)
Benzenesulfonamide sodium salt (PubChem) 4-nitro, diazenyl, methylsulfonyl sodium salt ~450.5 g/mol Nitro, sulfonamide, diazenyl, salt High (ionic nature)
3,4,5-Trimethoxy-N-[4-(thiazolylamino)sulfonyl]benzamide (299927-98-3) 3,4,5-trimethoxy, thiazolylamino sulfonyl ~449.5 g/mol Methoxy, sulfonyl, thiazole Moderate (polar and nonpolar)

*Estimated based on analogous structures.

Key Observations:
  • Solubility : The hydroxyethyl sulfonyl group in the target enhances hydrophilicity compared to the lipophilic branched alkyl chain in 7495-53-6 . Sodium salt derivatives (e.g., ) exhibit superior aqueous solubility due to ionic dissociation.
  • Biological Relevance : Thiazole and triazole substituents (e.g., ) may confer kinase or protease inhibitory activity, whereas sulfamoyl groups (e.g., ) are common in carbonic anhydrase inhibitors.

Biological Activity

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- (CAS Number: 65369-95-1) is a chemical compound with a molecular formula of C15H14N2O6S and a molecular weight of 350.351 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

PropertyValue
CAS Number65369-95-1
Molecular FormulaC15H14N2O6S
Molecular Weight350.351 g/mol
InChI KeyQJFXNNDXHRPNFO-UHFFFAOYSA-N
LogP0.904

Antimicrobial Activity

Research indicates that compounds related to benzamide derivatives exhibit moderate to good antimicrobial activity. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness against these pathogens.

Table 1: Antimicrobial Activity of Benzamide Derivatives

CompoundTarget PathogenMIC (µg/mL)
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-S. aureus32
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-E. coli64

Anticancer Potential

Benzamide derivatives have also been evaluated for their anticancer properties. Recent studies have highlighted their cytotoxic effects on various cancer cell lines. For example, compounds derived from benzamide structures have shown significant activity against Hep-2 and P815 cancer cell lines.

Table 2: Cytotoxicity of Benzamide Derivatives

CompoundCancer Cell LineIC50 (µM)
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-Hep-217.82
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-P81515.00

The mechanism by which benzamide derivatives exert their biological effects is multifaceted. They may interact with specific cellular targets or pathways involved in microbial resistance or cancer cell proliferation. Some studies suggest that these compounds can induce apoptosis in cancer cells or disrupt bacterial cell wall synthesis.

Case Study: Anticancer Activity

A study conducted by Fayad et al. (2019) identified a novel anticancer compound through screening a drug library on multicellular spheroids. The study demonstrated that benzamide derivatives could inhibit tumor growth effectively while exhibiting low toxicity to normal cells .

Q & A

What synthetic strategies are recommended for preparing N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-benzamide, and how can reaction parameters be optimized?

Basic: The compound can be synthesized via nucleophilic substitution or acylation reactions. A typical approach involves reacting a nitro-substituted aniline derivative with 2-hydroxyethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry, temperature (room temperature vs. elevated), and reaction time, as seen in analogous sulfonanilide syntheses .
Advanced: For higher yields, explore microwave-assisted synthesis or catalytic methods. Adjusting solvent polarity (e.g., dichloromethane vs. DMF) and using coupling agents like EDCI/HOBt may improve acylation efficiency. Monitor intermediates via TLC or in situ FTIR to minimize side products .

What analytical techniques are critical for confirming the structural integrity and purity of this benzamide derivative?

Basic: Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and sulfonyl group integration. IR spectroscopy can confirm the presence of nitro (1520–1350 cm1^{-1}) and sulfonyl (1350–1150 cm1^{-1}) stretches. Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Advanced: High-resolution mass spectrometry (HRMS) provides exact mass validation. For impurity profiling, employ LC-MS/MS with electrospray ionization to detect trace byproducts (e.g., de-nitrated or sulfonyl hydrolysis products) .

How should researchers design in vitro assays to evaluate the antiproliferative potential of this compound?

Basic: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Establish IC50_{50} values with dose ranges (0.1–100 µM) and 48–72 hr incubation. Include positive controls (e.g., cisplatin) and triplicate replicates for statistical validity .
Advanced: Investigate mechanism-specific assays:

  • Apoptosis: Annexin V/PI staining and caspase-3/7 activation.
  • Angiogenesis inhibition: HUVEC tube formation assays.
  • Target engagement: Kinase inhibition profiling (e.g., VEGFR2, EGFR) using competitive binding assays .

What computational approaches can predict the binding interactions of this compound with biological targets?

Advanced:

  • Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets like tyrosine kinases. Focus on the sulfonyl and nitro groups’ roles in hydrogen bonding and π-stacking.
  • Molecular dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns runs) to assess stability and binding free energy (MM-PBSA/GBSA).
  • QSAR: Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity .

How do structural modifications at the sulfonyl group impact solubility and pharmacokinetics?

Advanced:

  • Solubility: Replace the hydroxyethyl group with PEGylated chains to enhance aqueous solubility. Measure logP via shake-flask or HPLC-derived methods.
  • Metabolic stability: Conduct microsomal assays (human liver microsomes) to evaluate oxidative degradation. Introduce fluorine atoms to block metabolic hotspots.
  • Permeability: Use Caco-2 monolayers or PAMPA to assess intestinal absorption .

How can discrepancies between in vitro potency and in vivo efficacy be addressed?

Advanced:

  • Bioavailability: Perform pharmacokinetic studies (IV/PO dosing in rodents) to calculate AUC and half-life.
  • Metabolite identification: Use LC-QTOF-MS to detect phase I/II metabolites.
  • Formulation: Test nanoemulsions or liposomes to improve plasma stability and tumor targeting .

What crystallization methods are effective for obtaining X-ray-quality crystals of nitro-substituted benzamides?

Advanced:

  • Vapor diffusion: Use mixed solvents (e.g., DMSO/water) in hanging-drop setups.
  • Temperature gradients: Slowly cool saturated solutions from 40°C to 4°C.
  • Additives: Introduce co-crystallization agents like crown ethers to stabilize π-π interactions. Validate crystal packing via Mercury software .

What protocols ensure rigorous impurity profiling during synthesis?

Advanced:

  • Forced degradation: Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation pathways.
  • Quantification: Use validated HPLC methods with reference standards (e.g., EP impurities) for limits of detection (LOD < 0.1%) .

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